Dibutyl(methyl)(2-methylphenoxy)silane
Description
Dibutyl(methyl)(2-methylphenoxy)silane is an organosilicon compound characterized by a central silicon atom bonded to a methyl group, two butyl groups, and a 2-methylphenoxy substituent. Its molecular formula is C₁₆H₂₆O₃Si, with a molecular weight of 294.46 g/mol. The butyl groups enhance its solubility in organic solvents, while the methylphenoxy moiety may influence its reactivity and thermal stability .
Properties
CAS No. |
59280-17-0 |
|---|---|
Molecular Formula |
C16H28OSi |
Molecular Weight |
264.48 g/mol |
IUPAC Name |
dibutyl-methyl-(2-methylphenoxy)silane |
InChI |
InChI=1S/C16H28OSi/c1-5-7-13-18(4,14-8-6-2)17-16-12-10-9-11-15(16)3/h9-12H,5-8,13-14H2,1-4H3 |
InChI Key |
XOCXNPGQMBEUNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)(CCCC)OC1=CC=CC=C1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(methyl)(2-methylphenoxy)silane typically involves the reaction of 2-methylphenol with dibutylmethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
2-Methylphenol+Dibutylmethylchlorosilane→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of contamination and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dibutyl(methyl)(2-methylphenoxy)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Dibutyl(methyl)(2-methylphenoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Dibutyl(methyl)(2-methylphenoxy)silane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and other electronegative elements, making it an effective cross-linking agent. This property is particularly useful in the formation of stable polymer networks and in the modification of surfaces to enhance their properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Dibutyl(methyl)(2-methylphenoxy)silane, we compare it structurally and functionally with analogous silanes, focusing on substituent effects, synthesis yields, and applications.
Structural and Functional Comparisons
Thermal and Chemical Stability
- The 2-methylphenoxy group improves thermal stability compared to allyl-substituted silanes (e.g., [4-allyl-2-methoxyphenoxy]dimethoxymethylsilane), which may degrade at lower temperatures due to allyl group reactivity .
- Unlike methylphenyldichlorosilane, which is highly reactive and moisture-sensitive, the alkoxy groups in this compound confer stability under ambient conditions .
Research Findings and Limitations
- Steric vs. Electronic Effects: Bulky substituents in this compound reduce synthetic yields but enhance hydrolytic stability. This trade-off is critical for industrial applications requiring long-term material integrity .
- Gaps in Data : Direct comparative studies on the compound’s antioxidant or catalytic properties are lacking. Most inferences derive from structural analogs (e.g., methoxy- or phenyl-substituted silanes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
